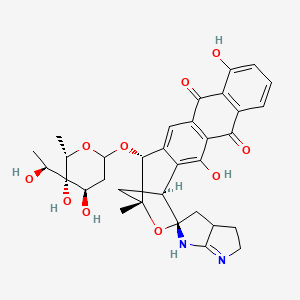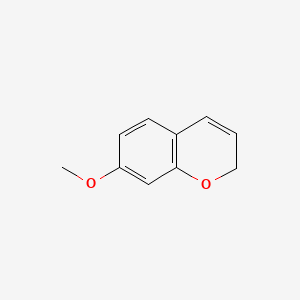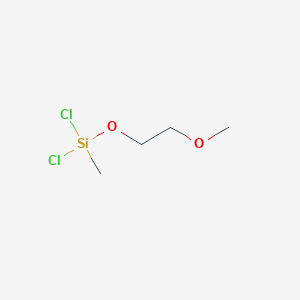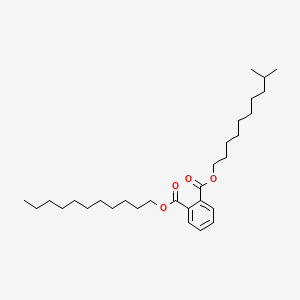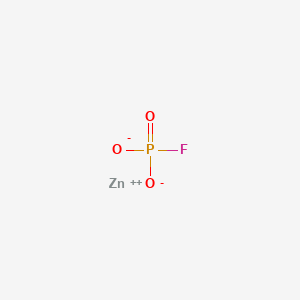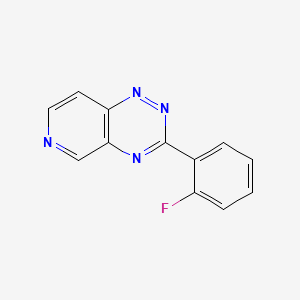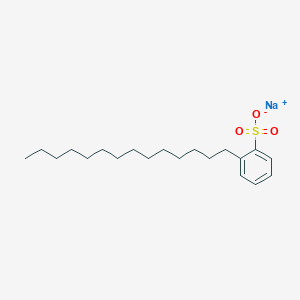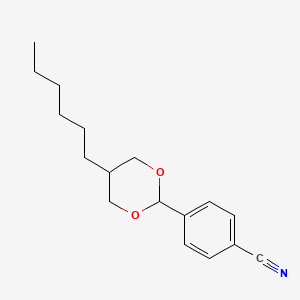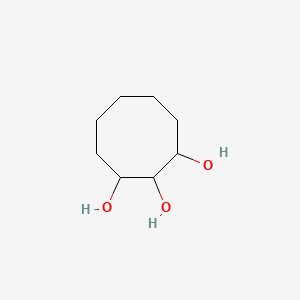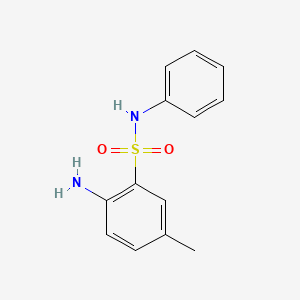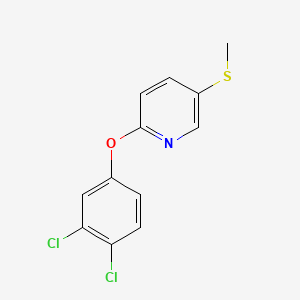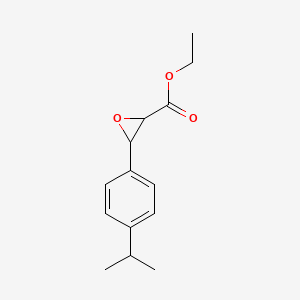
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide . The resulting intermediate undergoes an epoxidation reaction using an oxidizing agent like dimethyldioxirane to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as , , or under basic or acidic conditions.
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Amino alcohols: or thioethers from substitution reactions.
Scientific Research Applications
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to target specific enzymes or receptors .
Comparison with Similar Compounds
- Ethyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-tert-butylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate
Comparison: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. The isopropyl group also enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications .
Properties
CAS No. |
93805-69-7 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 3-(4-propan-2-ylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-14(15)13-12(17-13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 |
InChI Key |
ITNKSNPSUNGFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


